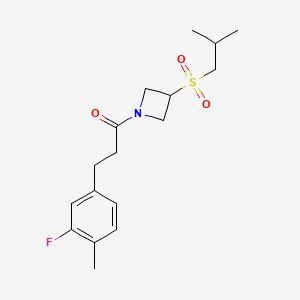
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, commonly known as FMA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMA-1 is a ketone compound that belongs to the class of cathinones. It has a molecular weight of 357.47 g/mol and a molecular formula of C18H25FNO3S.
作用機序
FMA-1 acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. FMA-1 also acts as a norepinephrine transporter inhibitor, which further increases the levels of norepinephrine in the brain.
Biochemical and Physiological Effects:
FMA-1 has been shown to have various biochemical and physiological effects. Studies have shown that FMA-1 increases locomotor activity in animals, which suggests that it has stimulant properties. FMA-1 has also been shown to increase the release of dopamine and norepinephrine in the brain, which can have effects on mood, motivation, and reward. Furthermore, FMA-1 has been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
実験室実験の利点と制限
One advantage of using FMA-1 in lab experiments is its potency as a dopamine transporter inhibitor. This makes it a useful tool in studying the role of dopamine in the brain and behavior. Furthermore, FMA-1 is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using FMA-1 is its potential for abuse. FMA-1 belongs to the class of cathinones, which are known for their psychoactive effects. Therefore, researchers must exercise caution when handling and using FMA-1 in lab experiments.
将来の方向性
For research involving FMA-1 include investigating its effects on other neurotransmitter systems in the brain and its potential therapeutic applications.
合成法
FMA-1 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(3-fluoro-4-methylphenyl)propan-1-ol and 3-(isobutylsulfonyl)azetidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography to obtain pure FMA-1.
科学的研究の応用
FMA-1 has been used in various scientific research applications, including studies related to the central nervous system, drug addiction, and behavioral pharmacology. FMA-1 has been shown to act as a potent dopamine transporter inhibitor, which makes it a useful tool in studying the role of dopamine in the brain. Furthermore, FMA-1 has been used to investigate the effects of cathinones on the brain and behavior, which can provide insights into the mechanisms underlying drug addiction.
特性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-12(2)11-23(21,22)15-9-19(10-15)17(20)7-6-14-5-4-13(3)16(18)8-14/h4-5,8,12,15H,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWRHMZCFUSVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)

![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2948234.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2948238.png)
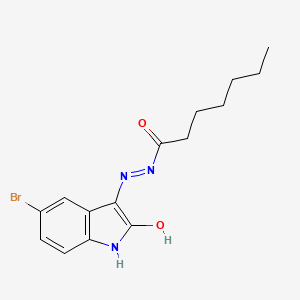
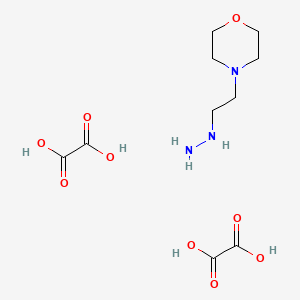
![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2948245.png)
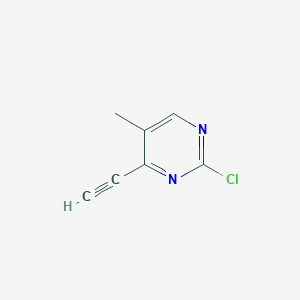
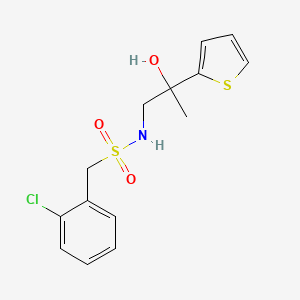
![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)